molecular formula C18H21ClN2O3S B2476581 N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide CAS No. 2034243-65-5

N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

Cat. No. B2476581
CAS RN: 2034243-65-5
M. Wt: 380.89
InChI Key: DLWFAFIPVCZKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide, also known as AMTB, is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 channels are expressed in various tissues, including sensory neurons, and play a crucial role in pain and inflammation. AMTB has been used to investigate the role of TRPA1 channels in various physiological and pathological conditions.

Scientific Research Applications

Structural and Molecular Insights

Research on compounds structurally related to N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide reveals fascinating insights into their molecular and structural characteristics. For instance, studies on N,N'-bis(substituted)oxamide compounds highlight their ability to form three-dimensional supramolecular structures through classical O—H⋯O and N—H⋯O hydrogen bonds. This suggests potential applications in the development of materials with specific molecular packing and properties (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).

Synthesis and Characterization

Advancements in synthesis techniques have enabled the creation of various compounds with potential research applications. For example, cis-dioxomolybdenum(VI) complexes of a new ONN chelating thiosemicarbazidato ligand exhibit antioxidant activities, opening avenues for exploring these complexes in medical and biochemical research (Berat İLHAN CEYLAN et al., 2015). Additionally, novel synthetic approaches for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides suggest potential applications in pharmaceuticals and organic chemistry (V. Mamedov et al., 2016).

Anticancer and Antimicrobial Properties

Research into the biological activities of related compounds has identified potential anticancer and antimicrobial properties. For instance, organotin(IV) complexes show significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (T. S. Basu Baul et al., 2009). Similarly, new series of compounds incorporating the thiophene moiety have shown promising anti-tumor activities, further emphasizing the therapeutic potential of structurally related compounds (Sobhi M. Gomha, M. Edrees, & Farag M. A. Altalbawy, 2016).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12-2-3-15(10-16(12)19)21-18(24)17(23)20-7-4-13(5-8-22)14-6-9-25-11-14/h2-3,6,9-11,13,22H,4-5,7-8H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWFAFIPVCZKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

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